

(S)-(+)-2-Chloro-1-phenylethanol CAS 70111-05-6 properties

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Compound of Interest

Compound Name: (S)-(+)-2-Chloro-1-phenylethanol

CAS No.: 56751-12-3; 70111-05-6

Cat. No.: B2905927

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Technical Whitepaper: (S)-(+)-2-Chloro-1-phenylethanol A Critical Chiral Synthone for Asymmetric Drug Synthesis

CAS: 70111-05-6 Formula: C₈H₉ClO Molecular Weight: 156.61 g/mol

Executive Summary

(S)-(+)-2-Chloro-1-phenylethanol is a high-value chiral intermediate used primarily to access the (S)-styrene oxide motif and chiral

-amino alcohols. Its utility spans the synthesis of imidazole-based anthelmintics (e.g., Levamisole),

-adrenergic blockers, and as a benchmark substrate for testing novel asymmetric reduction catalysts. This guide details its physicochemical properties, asymmetric synthesis protocols, pharmaceutical applications, and quality control methodologies.

Physicochemical Identity & Properties

The enantiomeric purity of this compound is the primary determinant of its value, as it dictates the stereochemical outcome of downstream Active Pharmaceutical Ingredients (APIs).[1][2]

Property	Specification	Notes
IUPAC Name	(1S)-2-chloro-1-phenylethanol	
CAS Number	70111-05-6	Specific to the (S)-(+)-isomer.
Appearance	Colorless to pale yellow liquid	Viscous; hygroscopic.
Boiling Point	114 °C @ 6 mmHg	Vacuum distillation required for purification.
Density	1.19 g/mL @ 25 °C	Denser than water.
Optical Rotation	(c=1.1, Cyclohexane)	Value varies by solvent (e.g., in CHCl ₃).
Solubility	Soluble in alcohols, ether, DCM	Poorly soluble in water.
Chirality	(S)-Configuration	CIP Priority: -OH > -CH Cl > -Ph > -H.

Asymmetric Synthesis Methodologies

The industrial production of **(S)-(+)-2-Chloro-1-phenylethanol** relies on the enantioselective reduction of 2-chloroacetophenone. Two primary routes dominate: Ru-catalyzed transfer hydrogenation and Biocatalysis.

3.1. Chemical Catalysis: Ru-TsDPEN Transfer Hydrogenation

This method utilizes the Noyori asymmetric transfer hydrogenation (ATH) protocol. It is preferred for its scalability and high enantiomeric excess (ee >97%).

- Catalyst: RuCl
- Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)
- Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the chiral diamine ligand directs the hydride transfer to the Re-face of the ketone.

Protocol:

- Charge: Dissolve 2-chloroacetophenone (1.0 eq) in EtOAc or DCM.
- Catalyst Addition: Add Ru-catalyst (0.5–1.0 mol%).

- Reduction: Add HCOOH/Et

N mixture slowly at 0–25°C.

- Workup: Wash with water/brine, dry over Na

SO

, and concentrate.

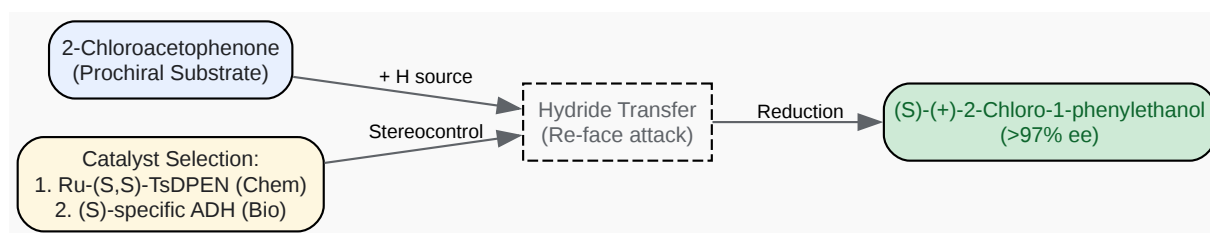
- Purification: Vacuum distillation.

3.2. Biocatalytic Reduction

Biocatalysis offers a "green" alternative using ketoreductases (KREDs) or whole-cell systems (e.g., *Rhodotorula* sp., *Thermoanaerobacter* ADH).

- Enzyme: Alcohol Dehydrogenase (ADH) specific for (S)-selectivity (Prelog rule).
- Cofactor Recycling: NADPH is regenerated using glucose dehydrogenase (GDH) and glucose.
- Advantage: Often achieves >99% ee without heavy metal contamination.

Visualization: Synthesis Workflow



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Figure 1: Comparative workflow for the asymmetric reduction of 2-chloroacetophenone.

Pharmaceutical Applications

(S)-(+)-2-Chloro-1-phenylethanol is a "chiral switch" intermediate. Its primary utility lies in its conversion to (S)-Styrene Oxide (via base-mediated cyclization) or direct displacement to form Ethanolamine derivatives.

4.1. Key API Synthesis: Levamisole

Levamisole (the (S)-enantiomer of tetramisole) is an immunomodulator and anthelmintic.

- Mechanism: The (S)-alcohol is cyclized to (S)-styrene oxide (retention of configuration at C1). Ring opening with an ethylenediamine derivative followed by cyclization yields the imidazothiazole core.

4.2. Chiral

-Blockers (Ethanolamines)

While many

-blockers use the (S)-configuration, the specific pathway often involves the formation of an epoxide.

- Pathway: (S)-Alcohol

(S)-Epoxide

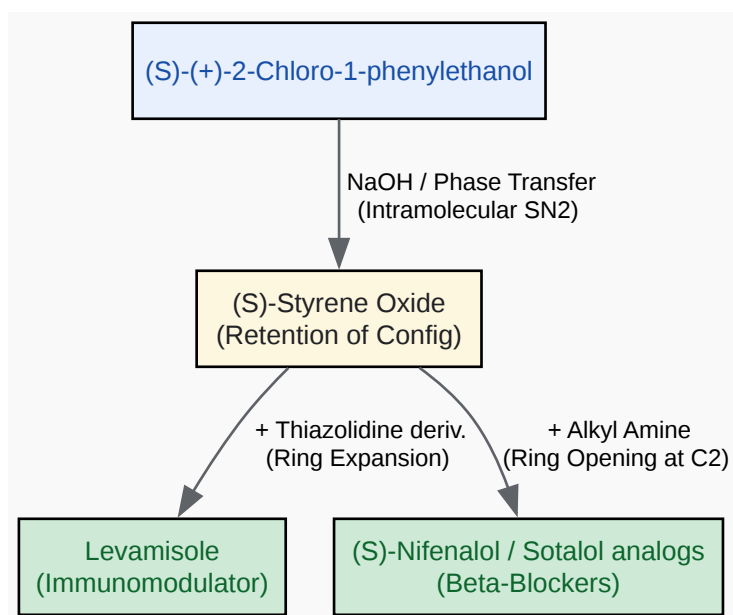
Ring opening with amine (e.g., isopropylamine)

(S)-

-amino alcohol.

- Note: The C-O bond at the chiral center is not broken during epoxide formation or ring opening (if attacked at the terminal carbon), preserving the stereochemistry.

Visualization: Drug Development Pathway



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Figure 2: Divergent synthesis of APIs from the (S)-chloro-alcohol precursor.

Quality Control: HPLC Analysis

Accurate determination of Enantiomeric Excess (ee) is critical.[3][4]

Standard Method:

- Column: Daicel Chiralcel OB-H or OD-H (Cellulose/Amylose derivatives).
- Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5 v/v).
- Flow Rate: 0.5 – 1.0 mL/min.
- Detection: UV @ 210 nm or 254 nm.

- Temperature: 25 °C.

Elution Order (Typical on OB-H):

- (S)-(+)-Isomer (Major)
- (R)-(-)-Isomer (Minor) Note: Elution order must be confirmed with a racemic standard.

Safety & Handling

- Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic and can degrade (hydrolyze) upon prolonged exposure to moisture.
- PPE: Wear nitrile gloves and safety goggles. Perform synthesis in a fume hood to avoid inhalation of vapors.

References

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